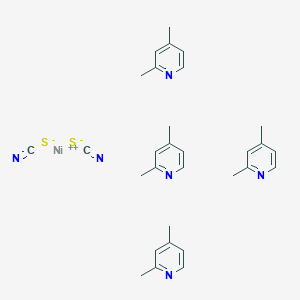
Nickel(2+) thiocyanate--2,4-dimethylpyridine (1/2/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le thiocyanate de nickel(II) - 2,4-diméthylpyridine (1/2/4) est un composé de coordination qui contient des ions nickel(II), des ions thiocyanate et des ligands 2,4-diméthylpyridine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le thiocyanate de nickel(II) - 2,4-diméthylpyridine (1/2/4) peut être synthétisé par une réaction de métathèse saline. Cela implique la réaction de solutions méthanoliques de thiocyanate de potassium et de perchlorate de nickel(II) hexahydraté. Le perchlorate de potassium précipité est filtré pour obtenir une solution de thiocyanate de nickel(II). Lors de l'élimination du méthanol, une poudre microcristalline pure de thiocyanate de nickel(II) est obtenue .
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
Le thiocyanate de nickel(II) - 2,4-diméthylpyridine (1/2/4) subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui entraîne des changements dans son état d'oxydation.
Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation de l'ion nickel, affectant ainsi les propriétés du composé.
Substitution : Des réactions de substitution de ligands peuvent se produire, où les ligands 2,4-diméthylpyridine sont remplacés par d'autres ligands.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers ligands pour les réactions de substitution. Les réactions se produisent généralement sous des conditions contrôlées de température et de pression pour assurer les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes de nickel(III), tandis que la réduction peut produire des composés de nickel(I). Les réactions de substitution donnent de nouveaux composés de coordination avec des ligands différents.
Applications de la recherche scientifique
Le thiocyanate de nickel(II) - 2,4-diméthylpyridine (1/2/4) a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme catalyseur dans diverses réactions organiques, notamment la polymérisation et l'hydrogénation.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les processus cellulaires.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères de coordination et les structures métallo-organiques.
Mécanisme d'action
Le mécanisme par lequel le thiocyanate de nickel(II) - 2,4-diméthylpyridine (1/2/4) exerce ses effets implique sa capacité à se coordonner avec divers ligands et substrats. L'environnement de coordination de l'ion nickel peut influencer la réactivité du composé et ses interactions avec d'autres molécules. Les cibles moléculaires et les voies impliquées comprennent la coordination métal-ligand, les processus de transfert d'électrons et les interactions avec les macromolécules biologiques.
Applications De Recherche Scientifique
Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism by which Nickel(2+) thiocyanate–2,4-dimethylpyridine (1/2/4) exerts its effects involves its ability to coordinate with various ligands and substrates. The nickel ion’s coordination environment can influence the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved include metal-ligand coordination, electron transfer processes, and interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Bromure de nickel(II) : Propriétés de coordination similaires mais ligands anioniques différents.
Chlorure de nickel(II) : Partage des caractéristiques structurelles similaires mais avec des ions chlorure au lieu de thiocyanate.
Iodure de nickel(II) : Un autre composé apparenté avec des ions iodure comme ligands anioniques.
Unicité
Le thiocyanate de nickel(II) - 2,4-diméthylpyridine (1/2/4) est unique en raison de la présence de ligands thiocyanate et 2,4-diméthylpyridine, qui confèrent des propriétés structurelles et chimiques distinctes.
Propriétés
Numéro CAS |
143500-93-0 |
|---|---|
Formule moléculaire |
C30H36N6NiS2 |
Poids moléculaire |
603.5 g/mol |
Nom IUPAC |
2,4-dimethylpyridine;nickel(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Ni/c4*1-6-3-4-8-7(2)5-6;2*2-1-3;/h4*3-5H,1-2H3;2*3H;/q;;;;;;+2/p-2 |
Clé InChI |
HEXSNUQOAWOFTL-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.C(#N)[S-].C(#N)[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
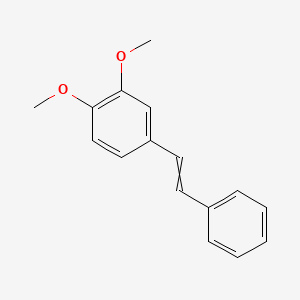
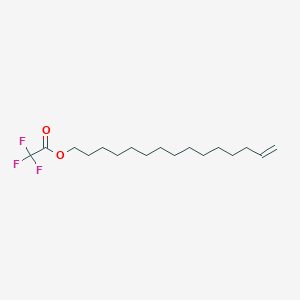
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
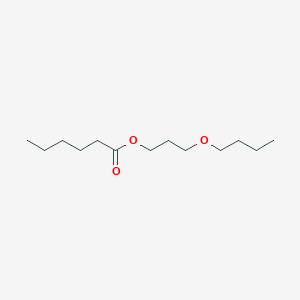

![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
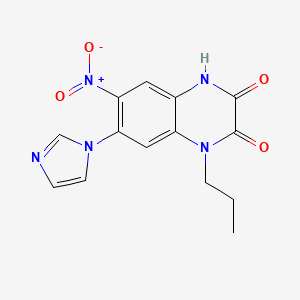
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)

